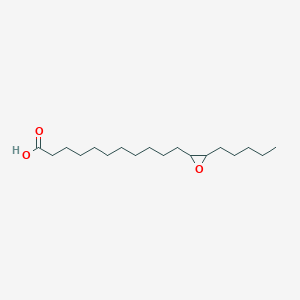

11-(3-Pentyloxiran-2-YL)undecanoic acid

Description

Properties

CAS No. |

61827-10-9 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

11-(3-pentyloxiran-2-yl)undecanoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) |

InChI Key |

AHXFZOAYPPCFEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1C(O1)CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Origin Investigations

Identification and Profiling in Biological Matrices and Organisms

The identification of fatty acid-derived compounds often involves advanced analytical techniques like mass spectrometry to map the chemical composition of complex biological samples.

Fungi are well-known for their diverse fatty acid metabolism, capable of producing a wide array of saturated and unsaturated fatty acids. eurekaselect.comnih.gov The biosynthesis of fatty acids in fungi starts with acetyl-CoA and malonyl-CoA, leading to the formation of long-chain fatty acids like palmitic acid and oleic acid. imrpress.com Modifications such as desaturation and epoxidation can then occur. The oxirane ring in 11-(3-Pentyloxiran-2-YL)undecanoic acid is the result of an epoxidation reaction, a process catalyzed by certain enzymes that act on carbon-carbon double bonds in unsaturated fatty acid precursors. While undecanoic acid itself is known to be cytotoxic to some filamentous fungi, its modified forms could play different roles. caymanchem.comwikipedia.org

Plants are primary producers of a vast range of lipids. The leaves that Atta texana ants use to cultivate their fungus gardens are rich in lipids containing fatty acids like alpha-linolenic acid (an 18-carbon fatty acid with three double bonds). nih.govnih.gov These plant-derived lipids serve as the initial substrate for the fungal symbiont. While the specific subject compound has not been directly reported, the precursor fatty acids are abundant in the plant materials brought into the symbiotic system.

The fungus garden of the leaf-cutter ant Atta texana represents a highly specialized bioreactor where the fungal symbiont, Leucoagaricus gongylophorus, digests plant biomass provided by the ants. asm.orgnih.gov This process involves significant chemical modification of the plant substrates, particularly the lipids. asm.orgresearchgate.net

Lipidomic studies of the Atta texana fungus garden ecosystem have revealed a distinct chemical gradient. nih.govnih.gov The leaves and the top layer of the garden are rich in lipids containing alpha-linolenic acid (18:3). As the fungus breaks down the leaf material, it modifies these lipids. In the middle and bottom sections of the garden, and particularly in the nutrient-rich hyphal swellings called gongylidia that the ants consume, there is a higher concentration of lipids containing linoleic acid (18:2) and oleic acid (18:1). nih.govenergy.gov This transformation is crucial, as the ants show a strong attraction to linoleic and oleic acid, while being repelled by the alpha-linolenic acid found in fresh leaves. nih.govpnnl.gov

The presence of an oxirane ring in the subject compound suggests it could be a downstream metabolite of the unsaturated fatty acids, like oleic acid, that are abundant in the fungus garden. Epoxidation of these fatty acids would be a plausible metabolic step carried out by the fungus.

Interactive Data Table: Fatty Acid Distribution in Atta texana Fungus Garden

| Location in Ecosystem | Dominant Fatty Acid (in lipid form) | Carbon:Double Bonds | Role |

| Fresh Leaves (Substrate) | Alpha-linolenic acid | 18:3 | Plant-derived energy source; ant repellent |

| Top of Fungus Garden | Alpha-linolenic acid | 18:3 | Initial stage of fungal digestion |

| Middle/Bottom of Garden | Linoleic acid / Oleic acid | 18:2 / 18:1 | Products of fungal modification |

| Gongylidia (Ant Food) | Linoleic acid | 18:2 | Nutrient for ants; ant attractant |

Precursor Identification and Metabolic Lineage Determination

The metabolic pathway leading to a compound like this compound likely begins with common fatty acid precursors.

In fungi, the de novo synthesis of fatty acids produces saturated fatty acids. imrpress.com The enzyme delta-9-fatty acid desaturase then introduces a double bond, converting stearic acid (18:0) to oleic acid (18:1), a key precursor for other unsaturated fatty acids. imrpress.com

The formation of the oxirane ring is a critical step. This is typically achieved through an epoxidation reaction catalyzed by enzymes such as cytochrome P450 monooxygenases. These enzymes would act on an unsaturated precursor, such as an undecenoic acid, to form the epoxide. The undecanoic acid (C11) backbone itself is a saturated fatty acid. caymanchem.com Therefore, the metabolic lineage would likely involve the epoxidation of an unsaturated 11-carbon fatty acid.

Interactive Data Table: Potential Precursors and Metabolic Steps

| Precursor Compound | Metabolic Step | Enzyme Class (Example) | Resulting Structure |

| An Undecenoic Acid (Unsaturated C11) | Epoxidation | Cytochrome P450 | Oxirane ring formation |

| Oleic Acid (Unsaturated C18) | Chain shortening & Epoxidation | Various | Could potentially lead to the subject compound |

Biosynthetic Pathways and Enzymatic Mechanisms

Enzymatic Transformations from Fatty Acid Precursors

The formation of the oxirane ring in 11-(3-pentyloxiran-2-yl)undecanoic acid is a critical step, primarily achieved through epoxidation reactions catalyzed by specific enzyme systems.

The epoxidation of unsaturated fatty acids can be catalyzed by several enzyme superfamilies, with cytochrome P450 monooxygenases (P450s) playing a prominent role. d-nb.info These enzymes incorporate one atom of molecular oxygen into the substrate, forming the epoxide, while the other oxygen atom is reduced to water. d-nb.info The regioselectivity of P450 enzymes is crucial, determining which double bond in a polyunsaturated fatty acid is epoxidized. nih.gov For instance, studies on different P450 isoforms have shown varying preferences for epoxidizing different positions on C18 unsaturated fatty acids like oleic, linoleic, and linolenic acids. nih.gov The formation of this compound would likely involve an enzyme system with a high regioselectivity for the double bond at the C11-C12 position of a corresponding unsaturated C16 fatty acid precursor with a pentyl group at the C13 position.

Another significant enzymatic route for epoxidation involves a chemo-enzymatic process where lipases catalyze the formation of peracids "in situ". mdpi.comrsc.org These peracids then act as the oxidizing agents to form the epoxide. mdpi.comrsc.org This method, often utilizing immobilized lipases like Novozym 435, has been successfully applied to various oils and fatty acids. mdpi.comspinchem.com The reaction involves the lipase-catalyzed perhydrolysis of a carboxylic acid with hydrogen peroxide to generate the peroxy acid, which subsequently epoxidizes the double bond. mdpi.comacs.org

Fungal peroxygenases also demonstrate high regioselectivity in the epoxidation of n-3 and n-6 polyunsaturated fatty acids, often targeting the last double bond. nih.gov

Table 1: Key Enzyme Systems in Fatty Acid Epoxidation

| Enzyme System | Mechanism | Regioselectivity |

| Cytochrome P450 Monooxygenases | Direct oxygen transfer from O2, requiring NAD(P)H. d-nb.info | High, dependent on the specific P450 isoform and substrate structure. nih.gov |

| Lipase-catalyzed Perhydrolysis | In situ formation of peracids from carboxylic acids and H2O2. mdpi.comrsc.org | Dependent on the peracid formed and reaction conditions. |

| Fungal Peroxygenases | Utilization of a peroxide co-substrate. | High, often specific for the terminal double bonds of fatty acids. nih.gov |

While the primary focus is on epoxidation, hydroxylation enzyme systems are relevant as they can act on the same fatty acid precursors or on the resulting epoxy fatty acids. P450 monooxygenases are also capable of hydroxylating fatty acids, often at various positions along the carbon chain. d-nb.infonih.gov The regioselectivity of hydroxylation is also highly dependent on the specific P450 enzyme. nih.gov Some P450s, like those from the CYP102 family, exhibit high turnover numbers for fatty acid hydroxylation. researchgate.net

Furthermore, epoxide hydrolases (EHs) can catalyze the ring-opening of epoxides to form diols, which are di-hydroxylated fatty acids. researchgate.netnih.govnih.gov This process is crucial in the further metabolism of epoxy fatty acids. nih.govfrontiersin.org

The use of specific biocatalysts is paramount for achieving high stereo- and regioselectivity in the synthesis of epoxy fatty acids. semanticscholar.org

Lipases: As mentioned, lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (Novozym 435), are widely used for chemo-enzymatic epoxidation. mdpi.comspinchem.comacs.orgacs.org Their role is to catalyze the formation of the peracid, which then performs the epoxidation. rsc.org This two-step, one-pot reaction allows for milder reaction conditions compared to traditional chemical epoxidation. mdpi.com

Oxidases: Cytochrome P450 enzymes are a class of oxidases that directly catalyze epoxidation. d-nb.infonih.gov The regioselectivity of these enzymes is a key determinant of the final product structure. nih.gov For example, a P450 enzyme from Euphorbia lagascae has been identified to specifically generate Δ12-epoxy fatty acids. nih.gov Lipoxygenases (LOXs) are another class of oxidases that introduce molecular oxygen into polyunsaturated fatty acids, typically forming hydroperoxides, which can be precursors for other modifications. frontiersin.orgnih.gov

Genetic and Molecular Basis of Biosynthesis

Understanding the genes and enzymes at a molecular level provides a deeper insight into the biosynthesis of this compound.

Significant progress has been made in identifying and cloning the genes that encode for fatty acid modifying enzymes. For instance, a cDNA for a cytochrome P450 enzyme (CYP726A1) responsible for producing Δ12-epoxy fatty acids was identified from Euphorbia lagascae through expressed sequence tag (EST) analysis. nih.gov The expression of this gene in yeast and transgenic plants resulted in the accumulation of vernolic acid (12-epoxyoctadeca-cis-9-enoic acid). nih.gov

Similarly, genes for epoxide hydrolases have been cloned and sequenced from various organisms, including yeasts like Rhodosporidium paludigenum. nih.gov The identification of such genes is crucial for the potential recombinant production of these enzymes for biotechnological applications. google.com

Once a gene is identified and the corresponding enzyme is expressed, its biochemical properties can be characterized. This includes determining its substrate specificity, kinetic parameters (Km and Vmax), and optimal reaction conditions. For example, the fatty acid epoxygenase from E. lagascae microsomes was shown to effectively use both linoleic and α-linolenic acids as substrates. nih.gov

Kinetic models for lipase-catalyzed epoxidation have also been developed, providing a quantitative understanding of the reaction rates and the influence of various parameters. researchgate.net Structural biology studies, although challenging for membrane-bound enzymes like many P450s, are essential for understanding the molecular basis of enzyme catalysis and selectivity. The lack of crystallographic data for many P450 enzyme-substrate complexes currently hampers a fully rational analysis of their regioselectivity. d-nb.info

Scientific Article on this compound Remains Elusive Due to Lack of Available Research

A comprehensive search of scientific literature and research databases has revealed a significant lack of specific information on the chemical compound this compound. As a result, the generation of a detailed article focusing on its biosynthetic pathways and the enzymatic mechanisms involved is not possible at this time.

While the principles of using isotopic labeling and metabolic tracing are well-established for elucidating biosynthetic pathways of various natural products, the application of these techniques to this compound has not been documented in the available literature. General methodologies involving Carbon-13 labeling to trace carbon skeletons, deuterium (B1214612) tracing for investigating hydrogen abstraction mechanisms, and the use of Kinetic Isotope Effects (KIE) to determine rate-limiting enzymatic steps are common in the study of biosynthesis. However, without specific research on this compound, any discussion of these techniques in relation to it would be purely speculative and would not adhere to the required standards of scientific accuracy.

Therefore, the requested article, with its detailed outline focusing on the biosynthetic pathways and enzymatic mechanisms of this compound, cannot be produced. The necessary foundational research to support such an article does not appear to be publicly available.

Metabolic Fate, Catabolism, and Biotransformation Studies

Enzymatic Degradation Pathways

The initial steps in the degradation of this compound are likely mediated by specific enzymes that target the epoxide functional group and the long aliphatic chain.

The primary and most anticipated enzymatic transformation is the hydrolytic cleavage of the oxirane ring. This reaction is catalyzed by a class of enzymes known as epoxide hydrolases (EHs). These enzymes, found in a wide range of organisms from microbes to mammals, facilitate the addition of a water molecule across the epoxide, resulting in the formation of a vicinal diol—a compound with two adjacent hydroxyl groups. nih.gov For 11-(3-Pentyloxiran-2-YL)undecanoic acid, this would produce 11-(2,3-dihydroxy-3-pentyloctyl)undecanoic acid. This conversion serves to detoxify the potentially reactive epoxide and increase the molecule's polarity, preparing it for subsequent metabolic steps. The reaction can occur under both acidic and basic conditions, though enzymatic catalysis is the predominant mechanism in biological systems. libretexts.org

Table 1: Key Enzymes in the Initial Degradation of this compound

| Enzyme Family | Substrate | Product | Cellular Location |

| Epoxide Hydrolases (EHs) | This compound | 11-(2,3-dihydroxy-3-pentyloctyl)undecanoic acid | Microsomes, Cytosol |

Following the opening of the epoxide ring, the resulting diol, being a long-chain fatty acid derivative, is a candidate for degradation via the beta-oxidation pathway. nih.gov This metabolic process occurs primarily within the mitochondria and peroxisomes and is the major route for the catabolism of fatty acids. wikipedia.orgaocs.org

The first step in this pathway is the activation of the fatty acid, which involves its esterification to coenzyme A (CoA) to form an acyl-CoA derivative. wikipedia.org This reaction is catalyzed by acyl-CoA synthetases. nih.govnih.gov The resulting 11-(2,3-dihydroxy-3-pentyloctyl)undecanoyl-CoA would then enter the beta-oxidation spiral.

The beta-oxidation cycle consists of a sequence of four enzymatic reactions:

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond.

Hydration by enoyl-CoA hydratase.

Oxidation by hydroxyacyl-CoA dehydrogenase.

Thiolytic cleavage by thiolase, which releases a molecule of acetyl-CoA and an acyl-CoA molecule that is two carbons shorter. wikipedia.orgmicrobenotes.com

This cycle repeats until the entire fatty acid chain is broken down into acetyl-CoA units. microbenotes.com These acetyl-CoA molecules can then enter the citric acid cycle for complete oxidation to carbon dioxide and water, generating ATP. utah.edu The presence of the diol functional group may necessitate the action of auxiliary enzymes to fully process the modified fatty acid chain.

Table 2: Postulated Acyl-CoA Intermediates in the Beta-Oxidation of the Dihydroxy Derivative

| Intermediate | Number of Carbon Atoms |

| 11-(2,3-dihydroxy-3-pentyloctyl)undecanoyl-CoA | 18 |

| 9-(2,3-dihydroxy-3-pentyloctyl)nonanoyl-CoA | 16 |

| 7-(2,3-dihydroxy-3-pentyloctyl)heptanoyl-CoA | 14 |

| 5-(2,3-dihydroxy-3-pentyloctyl)pentanoyl-CoA | 12 |

| 3-(2,3-dihydroxy-3-pentyloctyl)propanoyl-CoA | 10 |

| (2,3-dihydroxy-3-pentyloctyl)acyl-CoA | 8 |

In addition to epoxide hydrolases and the enzymes of the beta-oxidation pathway, other enzymes may be involved in the catabolism of this compound, particularly in microbial systems. Fungi, for instance, possess a diverse array of cytochrome P450 monooxygenases and peroxygenases that can hydroxylate and epoxidize fatty acids. epa.govacs.org While this compound already contains an epoxide, these enzymes could potentially introduce further modifications.

The downstream products of beta-oxidation are primarily acetyl-CoA. However, if the fatty acid chain has an odd number of carbon atoms, the final round of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. aocs.org Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.

In vivo and In vitro Biotransformation Processes

The biotransformation of this compound has been observed in complex biological systems, highlighting its role as a metabolite and its susceptibility to degradation.

Specific metabolite profiling and flux analysis studies for this compound in model organisms are not extensively documented in the current scientific literature. However, general approaches to studying fungal and yeast metabolomes can provide insights. nih.gov Metabolite profiling in fungi often reveals a vast chemodiversity, including a variety of fatty acid derivatives. researchgate.net The presence of epoxy fatty acids in fungi has been noted, and their concentrations can be influenced by environmental stressors. researchgate.net

Studies of the leaf-cutter ant Atta texana fungus gardens have identified (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid, a structurally related compound, and have mapped its spatial distribution. escholarship.org This indicates that such compounds are present and likely undergo transformation within this complex ecosystem. The fungus garden represents a dynamic bioreactor where the symbiotic fungus, Leucoagaricus gongylophorus, carries out the degradation of plant biomass. escholarship.org

Metabolomics analyses of these fungus gardens reveal chemical gradients, with the abundance of certain plant-derived molecules decreasing from the top to the bottom of the garden. escholarship.org This suggests active chemical modification and degradation of these compounds by the fungal symbiont. escholarship.org While the specific enzymes and pathways for the degradation of this compound in this environment have not been fully elucidated, it is clear that it is subject to biotransformation. Fungi are known to secrete a wide range of degradative enzymes, including esterases, proteases, laccases, and peroxidases, which could potentially act on this epoxy fatty acid. mdpi.com

Chemical Synthesis and Derivatization Strategies for Research Applications

Synthesis of Analogs and Stereoisomers for Structure-Activity Relationship (SAR) Studies

The biological activities of epoxy fatty acids are intrinsically linked to their specific chemical structures. To probe these relationships and develop potent and selective modulators of biochemical pathways, the synthesis of analogs and the separation of stereoisomers of 11-(3-pentyloxiran-2-yl)undecanoic acid are crucial research endeavors. Such studies, known as Structure-Activity Relationship (SAR) studies, systematically alter the molecule's structure to identify the key features responsible for its biological effects.

Rational Design and Synthesis of Chemically Modified Derivatives

The rational design of analogs of this compound is guided by an understanding of its potential biological targets, such as soluble epoxide hydrolase (sEH) or peroxisome proliferator-activated receptors (PPARs). acs.orgnih.govnih.gov Modifications are strategically introduced to enhance potency, selectivity, metabolic stability, or to probe the binding interactions with a target protein.

Key synthetic modifications can be categorized as follows:

Alkyl Chain Modifications: The length of the undecanoic acid chain can be altered to investigate the influence of lipophilicity and spatial reach on biological activity. Analogs with shorter (e.g., nonanoic) or longer (e.g., tridecanoic) acid chains can be synthesized from the corresponding unsaturated fatty acid precursors through epoxidation.

Oxirane Ring Modifications: The pentyl group on the oxirane ring can be replaced with other alkyl groups of varying lengths (e.g., propyl, heptyl) or with functional groups to explore steric and electronic effects. Furthermore, the epoxide can be replaced with a more stable functional group, such as a vicinal diol, to create metabolites or metabolically stable mimics. The synthesis of vicinal diols can be achieved by the hydrolysis of the parent epoxide or through the dihydroxylation of the corresponding alkene. researchgate.netnih.govvnu.edu.vnwikipedia.org

Carboxylic Acid Modifications: The terminal carboxylic acid is often a key interaction point with biological targets. It can be esterified (e.g., methyl ester) to improve cell permeability or converted to an amide or other bioisosteres to alter its binding properties and pharmacokinetic profile.

The synthesis of these analogs typically begins with a suitable unsaturated fatty acid precursor. For instance, an analog with a different alkyl substituent on the epoxide would require a starting alkene with the corresponding substitution pattern. The key step is the epoxidation of the carbon-carbon double bond, which can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.com Subsequent modifications to the carboxylic acid terminus can be performed using standard organic chemistry techniques.

To illustrate the principles of rational design, a hypothetical series of analogs and their intended purpose in SAR studies is presented in the table below.

Table 1: Rationally Designed Analogs of this compound for SAR Studies

| Analog | Modification | Rationale for Synthesis |

|---|---|---|

| 11-(3-Propyl oxiran-2-yl)undecanoic acid | Shorter alkyl chain on the oxirane | To investigate the role of steric bulk at the epoxide on target binding. |

| 11-(3-Heptyl oxiran-2-yl)undecanoic acid | Longer alkyl chain on the oxirane | To explore if increased lipophilicity at the epoxide enhances activity. |

| 9 -(3-Pentyloxiran-2-yl)nonanoic acid | Shorter carboxylic acid chain | To assess the importance of overall chain length for optimal target engagement. |

| 11-(3-Pentyloxiran-2-yl)undecanamide | Carboxylic acid to amide conversion | To determine the necessity of the acidic proton and explore alternative hydrogen bonding interactions. |

| Methyl 11-(3-pentyloxiran-2-yl)undecanoate | Esterification of the carboxylic acid | To enhance membrane permeability and create a prodrug form. |

| 12,13-Dihydroxydocosanoic acid | Epoxide replaced by a vicinal diol | To study the biological activity of the corresponding metabolite and create a metabolically stable analog. researchgate.netnih.gov |

Stereoisomer Synthesis and Chromatographic Resolution for Specific Biological Studies

The oxirane ring of this compound contains two chiral centers, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). These enantiomeric and diastereomeric forms can exhibit significantly different biological activities and metabolic fates. Therefore, the synthesis of stereochemically pure isomers is paramount for detailed biological investigations.

Stereoselective synthesis can be approached through methods like the Sharpless asymmetric epoxidation, which allows for the formation of a specific enantiomer of the epoxide from an allylic alcohol precursor. youtube.comyoutube.com This method provides a powerful tool for accessing individual stereoisomers in high enantiomeric excess.

Alternatively, if a racemic or diastereomeric mixture is synthesized, the individual stereoisomers can be separated through chromatographic techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed method for the resolution of enantiomers of fatty acids and their derivatives. aocs.orgrsc.org The choice of the chiral stationary phase is critical and often determined empirically. Polysaccharide-based CSPs, for example, have shown broad applicability in the separation of chiral compounds. aocs.orgrsc.org

For the separation of diastereomers, standard silica (B1680970) gel or reversed-phase chromatography can often be effective due to the different physical properties of the diastereomeric compounds. The separation of epoxy fatty acid methyl esters has been successfully demonstrated using reversed-phase HPLC. nih.gov

The table below provides a hypothetical example of the chromatographic resolution of the four stereoisomers of the methyl ester of this compound.

Table 2: Hypothetical Chromatographic Resolution of this compound Methyl Ester Stereoisomers

| Stereoisomer | Elution Order | Hypothetical Retention Time (min) | Biological Activity Profile (Hypothetical) |

|---|---|---|---|

| (2R,3S)-Methyl Ester | 1 | 12.5 | High affinity for Target A |

| (2S,3R)-Methyl Ester | 2 | 14.2 | Low affinity for Target A |

| (2R,3R)-Methyl Ester | 3 | 16.8 | High affinity for Target B |

| (2S,3S)-Methyl Ester | 4 | 18.1 | Low affinity for Target B |

By isolating and characterizing the biological activity of each stereoisomer, researchers can gain a deeper understanding of the three-dimensional structural requirements for interaction with specific biological targets, leading to the development of more potent and selective therapeutic agents.

Mechanistic and Cellular Biology Investigations

Molecular Interactions with Biological Macromolecules

The interaction of fatty acid derivatives with biological macromolecules is a cornerstone of their physiological effects. While direct studies on 11-(3-pentyloxiran-2-yl)undecanoic acid are lacking, research on related epoxy fatty acids provides a framework for its potential molecular interactions.

Enzyme Inhibition or Activation Profiling and Mechanisms

A key aspect of the biological activity of epoxy fatty acids is their interaction with enzymes, particularly soluble epoxide hydrolase (sEH). This enzyme rapidly metabolizes EpFAs to their corresponding, and generally less active, diols. nih.govmdpi.com Inhibition of sEH is a major therapeutic strategy to enhance the beneficial effects of endogenous EpFAs. mdpi.com Therefore, it is plausible that this compound could act as a substrate for sEH.

Undecanoic acid and its derivatives have also been studied for their enzyme-inhibiting properties. For instance, undecenoic acid, an unsaturated form of undecanoic acid, has been shown to interfere with microbial metabolic processes. patsnap.com

Table 1: Potential Enzyme Interactions of Related Compounds

| Compound Class | Enzyme | Type of Interaction | Potential Effect |

| Epoxy Fatty Acids | Soluble Epoxide Hydrolase (sEH) | Substrate | Conversion to less active diols |

| Undecenoic Acid | Fungal enzymes | Inhibition | Disruption of microbial metabolism |

This table is based on the activities of structurally related compounds and represents potential, not confirmed, interactions for this compound.

Computational Modeling and Molecular Docking Simulations

In the absence of empirical data, computational modeling and molecular docking serve as valuable tools to predict the potential interactions of a ligand with a biological target. Such studies could elucidate how this compound might fit into the active site of enzymes like soluble epoxide hydrolase or various cellular receptors. The structural features of the compound, including the long alkyl chain, the carboxylic acid group, and the pentyl-substituted oxirane ring, would be critical determinants of its binding affinity and specificity.

Cellular Pathway Modulation Studies

The biological effects of fatty acid derivatives are ultimately manifested through their modulation of cellular pathways. Research into epoxy fatty acids and undecanoic acid derivatives has revealed significant impacts on metabolism and inflammatory signaling.

Impact on Cellular Metabolism and Lipid Homeostasis

Fatty acids are central to cellular metabolism, serving as energy sources and building blocks for membranes. nih.gov The metabolism of polyunsaturated fatty acids through the cytochrome P450 pathway leads to the formation of epoxy fatty acids, which are themselves active signaling molecules. nih.gov These lipids play a role in maintaining cellular homeostasis. nih.gov

Derivatives of undecanoic acid have been shown to influence the metabolism of microorganisms, for example, by inhibiting biofilm formation in Escherichia coli without exhibiting direct antimicrobial activity, suggesting a modulatory effect on bacterial cellular processes. nih.govkoreascience.kr

Elucidation of Signaling Pathway Modulation (e.g., NF-κB, immune response elements)

Epoxy fatty acids are recognized for their potent anti-inflammatory effects, which are often mediated through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. mdpi.com By preventing the nuclear translocation of NF-κB, EpFAs can downregulate the expression of numerous pro-inflammatory cytokines and adhesion molecules. mdpi.com This mechanism is a key contributor to the protective effects of these lipids in various inflammatory conditions. nih.gov

Table 2: Potential Cellular Pathway Modulation by Related Compounds

| Compound Class | Signaling Pathway | Effect | Cellular Outcome |

| Epoxy Fatty Acids | NF-κB | Inhibition of nuclear translocation | Reduced expression of pro-inflammatory genes |

| Undecanoic Acid Derivatives | Bacterial Biofilm Formation | Inhibition | Altered microbial community behavior |

This table illustrates the known effects of related compound classes and suggests potential, not confirmed, modulatory roles for this compound.

Cellular Uptake Mechanisms and Intracellular Localization

The entry of fatty acids into cells is a critical step for their subsequent metabolic and signaling functions. For a molecule like this compound, cellular uptake is likely to occur through mechanisms common to other long-chain fatty acids. nih.gov These mechanisms can be broadly categorized into passive diffusion and protein-mediated transport. nih.gov

Passive Diffusion: The lipophilic nature of the undecanoic acid backbone would facilitate its passive diffusion across the phospholipid bilayer of the cell membrane. This process is driven by the concentration gradient of the fatty acid between the extracellular and intracellular environments.

Protein-Mediated Transport: To enhance the efficiency of uptake, cells utilize a suite of fatty acid transport proteins. Key proteins involved in this process include:

Fatty Acid Translocase (FAT/CD36): A versatile scavenger receptor that binds to long-chain fatty acids and facilitates their transport across the plasma membrane.

Plasma Membrane Fatty Acid-Binding Protein (FABPpm): Located on the cell surface, this protein captures fatty acids and aids in their translocation into the cell.

Fatty Acid Transport Proteins (FATPs): A family of proteins that are not only involved in the transport of fatty acids across the membrane but also possess acyl-CoA synthetase activity, which "traps" the fatty acid inside the cell by converting it to its acyl-CoA derivative. nih.gov

Once inside the cell, this compound would likely bind to cytosolic Fatty Acid-Binding Proteins (FABPs) . nih.gov These proteins act as intracellular chaperones, solubilizing the fatty acid and directing it to specific organelles for metabolism or signaling. nih.gov The potential intracellular destinations and fates are summarized in the table below.

| Organelle | Potential Function of this compound |

| Mitochondria | β-oxidation for energy production. |

| Peroxisomes | Initial oxidation of very-long-chain fatty acids. |

| Endoplasmic Reticulum | Esterification into complex lipids such as triglycerides and phospholipids (B1166683) for membrane synthesis or energy storage in lipid droplets. nih.gov |

| Nucleus | Potential interaction with nuclear receptors to regulate gene expression. |

The presence of the oxirane (epoxide) ring introduces a reactive site that could influence its intracellular localization and interactions with cellular components.

Investigations of Specific Cellular Responses

The biological effects of epoxy fatty acids are diverse, ranging from the modulation of cell growth and inflammation to antimicrobial activity.

Mechanistic Studies of Cellular Growth Modulation in Model Systems (e.g., cancer cell lines)

The influence of epoxy fatty acids on cancer cell growth is complex and appears to be dependent on the parent polyunsaturated fatty acid from which they are derived. pnas.orgsciencedaily.com

Epoxy Fatty Acids from Omega-6 Fatty Acids: Metabolites derived from omega-6 fatty acids, such as epoxyeicosatrienoic acids (EETs) from arachidonic acid, have been shown in some studies to promote tumor growth and metastasis. pnas.org This is often linked to their ability to stimulate angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. sciencedaily.com

Epoxy Fatty Acids from Omega-3 Fatty Acids: In contrast, epoxy fatty acids derived from omega-3 fatty acids, such as epoxydocosapentaenoic acids (EDPs) from docosahexaenoic acid (DHA), have demonstrated potent anti-cancer effects. pnas.orgsciencedaily.com These molecules can inhibit angiogenesis, thereby restricting tumor growth and spread. sciencedaily.com The mechanism often involves the inhibition of vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF-2) induced signaling pathways in endothelial cells. pnas.org

Given that this compound is a derivative of undecanoic acid, a saturated fatty acid, its direct precursor among the common polyunsaturated fatty acids is not immediately apparent. However, if it were to mimic the actions of omega-3 derived EpFAs, it could potentially exhibit anti-proliferative effects in cancer cell lines.

| Epoxy Fatty Acid Class | Parent Fatty Acid | Effect on Tumor Growth | Primary Mechanism |

| EETs | Arachidonic Acid (Omega-6) | Pro-tumorigenic | Pro-angiogenic |

| EDPs | Docosahexaenoic Acid (Omega-3) | Anti-tumorigenic | Anti-angiogenic pnas.orgsciencedaily.com |

Molecular Mechanisms of Inflammatory Response Regulation

A hallmark of many epoxy fatty acids is their potent anti-inflammatory activity. nih.govnih.govibmc.msk.ru This stands in contrast to other fatty acid metabolites, such as prostaglandins (B1171923) and leukotrienes, which are often pro-inflammatory. nih.gov The primary anti-inflammatory mechanism of EpFAs involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com

NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govmdpi.com In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Epoxy fatty acids can interfere with this process by preventing the nuclear translocation of NF-κB. nih.govmdpi.com This leads to a downregulation of the inflammatory cascade. By inhibiting NF-κB, this compound, as a putative EpFA, could potentially reduce the production of key inflammatory mediators.

| Inflammatory Mediator | Potential Effect of this compound (via NF-κB inhibition) |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased expression |

| Interleukin-6 (IL-6) | Decreased expression |

| Intercellular Adhesion Molecule-1 (ICAM-1) | Decreased expression |

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Decreased expression |

Exploration of Antimicrobial Action Mechanisms in Model Organisms

Fatty acids, in general, are known to possess antimicrobial properties. nih.gov Their mechanisms of action are often attributed to their ability to disrupt the bacterial cell membrane. nih.gov The amphipathic nature of fatty acids allows them to insert into the phospholipid bilayer of the bacterial membrane, leading to a loss of integrity and leakage of cellular contents. nih.gov

For this compound, its undecanoic acid backbone is known to have antifungal properties. wikipedia.org The presence of the oxirane ring could potentially enhance its antimicrobial activity. Epoxides are reactive functional groups that can participate in nucleophilic addition reactions with cellular macromolecules such as proteins and nucleic acids. This could lead to enzyme inactivation and disruption of essential cellular processes in microorganisms.

The potential antimicrobial mechanisms of this compound could include:

Membrane Disruption: Insertion into the bacterial cell membrane, leading to increased permeability and cell lysis.

Inhibition of Cellular Enzymes: The epoxide ring could react with critical amino acid residues in enzymes, leading to their inactivation.

Interference with Nutrient Uptake: Disruption of membrane transport systems.

Generation of Oxidative Stress: Alterations in the cellular redox balance.

| Potential Antimicrobial Mechanism | Description |

| Cell Membrane Disruption | The fatty acid backbone intercalates into the lipid bilayer, causing a loss of structural integrity and leakage of cytoplasmic contents. |

| Enzyme Inhibition | The reactive epoxide ring can form covalent bonds with essential enzymes, inhibiting their function. |

| Inhibition of Biofilm Formation | Interference with the signaling pathways that regulate the formation of bacterial biofilms. |

| Disruption of Electron Transport Chain | Interference with the components of the respiratory chain, leading to a decrease in ATP production. |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and analysis of 11-(3-pentyloxiran-2-yl)undecanoic acid from complex mixtures. These techniques are essential for both quantitative assessment and purity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis in Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the selective and sensitive quantification of epoxy fatty acids like this compound in biological and other complex samples. The method typically involves reverse-phase chromatography to separate the analyte from other components, followed by electrospray ionization (ESI) and detection using multiple reaction monitoring (MRM).

In a typical LC-MS/MS analysis, the sample would be subjected to liquid-liquid or solid-phase extraction to isolate the lipid fraction. The extract is then reconstituted in a suitable solvent and injected into the LC system. A C18 column is commonly used with a gradient elution of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), both often containing a small percentage of acetic or formic acid to improve ionization. nih.gov

For the detection of this compound, the mass spectrometer would be operated in negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions. The precursor ion for this compound would be m/z 297.2. Collision-induced dissociation (CID) of this precursor ion would generate specific product ions that are characteristic of the molecule's structure. These transitions are then used for quantification in MRM mode, providing high selectivity and sensitivity. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC Column | C18 (e.g., 2.1 x 150 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Methanol with 0.1% Acetic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion (m/z) | 297.2 |

| Product Ions (m/z) | Hypothetical: 113.1, 155.1 |

| Collision Energy | Optimized for each transition |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Profiling

High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity of this compound and for monitoring its degradation over time or under various stress conditions. As fatty acids lack a strong chromophore, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. acs.org Phenacyl esters are common derivatives that provide strong UV absorbance. cerealsgrains.org

The analysis would involve reacting the carboxylic acid group of this compound with a labeling agent like phenacyl bromide. The resulting derivative can then be separated on a reverse-phase HPLC column. An isocratic or gradient elution with a mobile phase consisting of acetonitrile and water is typically used. The purity is determined by calculating the peak area percentage of the main compound relative to any impurities or degradation products.

Table 2: Representative HPLC Conditions for Purity Analysis of Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | Phenacyl Bromide |

| LC Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS, GC×GC-MS) for Volatile Metabolite Profiling and Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability. A common approach for fatty acids is esterification, for example, to form the methyl ester (FAME). The epoxy group may also be derivatized, for instance, by ring-opening to form methoxy-hydroxy or trimethylsilyl (B98337) (TMS) ether derivatives. nih.govnih.gov

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for structural confirmation by comparison with spectral libraries or by interpretation of the fragmentation patterns. The fragmentation of the derivatized epoxide can provide information on the position of the oxirane ring. nih.gov Comprehensive two-dimensional GC (GC×GC-MS) can offer enhanced separation for highly complex samples.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, including the determination of its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemistry Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be used to assemble the complete structure of this compound.

The ¹H NMR spectrum would show characteristic signals for the protons on the oxirane ring, typically in the range of 2.5-3.5 ppm. The long alkyl chain would exhibit a complex multiplet around 1.2-1.6 ppm, with specific signals for the protons adjacent to the carboxyl group and the epoxide. The ¹³C NMR spectrum would provide information on the number of unique carbon atoms, with the carboxyl carbon appearing downfield (around 180 ppm) and the carbons of the epoxide ring resonating in the 50-60 ppm region. The stereochemistry of the epoxide (cis or trans) can be determined by analyzing the coupling constants between the oxirane protons in the ¹H NMR spectrum and through NOESY experiments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Key Moieties of this compound in CDCl₃

| Moiety | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOH | 10-12 (broad s) | ~180 |

| Oxirane CH | 2.8 - 3.1 (m) | ~57-59 |

| CH₂ adjacent to COOH | 2.35 (t) | ~34 |

| CH₂ of pentyl group | 0.9 (t), 1.3-1.5 (m) | ~14, 22, 28, 32 |

| Undecanoic chain CH₂ | 1.2-1.6 (m) | ~25-32 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition of this compound. This is crucial for confirming the molecular formula of the compound.

In addition to accurate mass measurement, HRMS coupled with tandem MS (MS/MS) can be used to study the fragmentation patterns of the molecule. The fragmentation of epoxides under electron ionization (EI) or collision-induced dissociation (CID) can be complex but often involves characteristic cleavages of the oxirane ring and the alkyl chain. nasa.gov Analysis of these fragmentation pathways provides valuable information for structural confirmation. For instance, cleavage on either side of the epoxide ring can help to pinpoint its location within the fatty acid chain.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is an indispensable tool for the stereochemical analysis of chiral molecules like this compound. This technique measures the differential absorption of left- and right-circularly polarized light, providing critical information about the absolute configuration of stereogenic centers. researchgate.netmtoz-biolabs.com The oxirane ring in the subject compound contains two chiral centers, leading to the possibility of four stereoisomers.

The absolute configuration of these stereoisomers can be determined by comparing experimental CD spectra with those predicted by theoretical calculations, often using density functional theory (DFT). researchgate.net This comparative analysis allows for an unambiguous assignment of the (R,R), (S,S), (R,S), and (S,R) configurations. Vibrational circular dichroism (VCD) spectroscopy, a related technique that measures the differential absorption of left and right circularly polarized infrared light, is also highly effective for determining the absolute configurations of flexible molecules like oxidized fatty acids. researchgate.netrsc.orgacs.org

Table 1: Hypothetical Circular Dichroism Data for Stereoisomers of this compound

| Stereoisomer | Wavelength of Maximum Absorption (nm) | Molar Ellipticity (deg cm²/dmol) |

| (2R,3S) | 215 | +1.5 |

| (2S,3R) | 215 | -1.5 |

| (2R,3R) | 220 | +2.0 |

| (2S,3S) | 220 | -2.0 |

Note: The data presented in this table is illustrative and intended to represent the type of results that would be obtained from a CD spectroscopic analysis.

Advanced Metabolomics and Lipidomics Approaches

Molecular Networking and Data Mining for Unraveling Structural Relationships

The burgeoning fields of metabolomics and lipidomics offer powerful tools for the comprehensive analysis of complex biological samples. Molecular networking, a bioinformatics approach, is particularly useful for organizing and interpreting large tandem mass spectrometry (MS/MS) datasets. researchgate.netnih.govresearchgate.net This method clusters molecules with similar fragmentation patterns, thereby creating networks that highlight structural relationships between lipids. researchgate.netnih.gov

In the context of this compound, molecular networking can be employed to identify related lipid species within a biological extract. By analyzing the MS/MS spectra, it is possible to connect the parent compound to its biosynthetic precursors, metabolites, and other structurally similar lipids. This approach facilitates the annotation of known lipids and can aid in the identification of novel, related compounds. researchgate.net

Data mining tools and specialized software packages, such as lipidr, are then used to analyze these complex lipidomics datasets. scispace.comnih.govacs.org These tools enable the statistical analysis and visualization of lipid profiles, helping to uncover trends in chain length, unsaturation, and other structural features. acs.orgresearchgate.net

Table 2: Illustrative Molecular Networking and Data Mining Findings for this compound and Related Lipids

| Compound ID | m/z | Retention Time (min) | Putative Identification |

| 1 | 314.25 | 12.5 | This compound |

| 2 | 298.25 | 11.8 | Oleic acid (precursor) |

| 3 | 330.24 | 12.1 | Hydroxylated metabolite |

| 4 | 344.26 | 13.2 | Glucuronide conjugate |

Note: This table provides a hypothetical example of the data generated through molecular networking and data mining approaches in a lipidomics study.

Spatial Metabolomics for Mapping In Situ Distribution and Transformations

Spatial metabolomics techniques, such as mass spectrometry imaging (MSI), are revolutionizing our understanding of the spatial organization of molecules within biological tissues. nih.govresearchgate.netnih.gov These methods allow for the visualization of the in situ distribution of lipids and metabolites, providing critical insights into their localized biological roles and transformations. youtube.comescholarship.org

By applying MSI to tissue sections, it is possible to map the precise location of this compound and its related metabolites. This can reveal, for example, whether the compound is concentrated in specific cellular compartments or tissue regions. This spatial information is crucial for understanding its metabolic pathways and physiological functions. Advanced techniques can even achieve single-cell resolution, offering an unprecedented level of detail. youtube.com

Table 3: Hypothetical Spatial Distribution of this compound in a Tissue Section as Determined by Mass Spectrometry Imaging

| Tissue Region | Relative Abundance of this compound |

| Cell Membrane | High |

| Cytoplasm | Moderate |

| Nucleus | Low |

| Extracellular Matrix | Trace |

Note: The data in this table is a simplified, hypothetical representation of the type of spatial information that can be obtained using MSI.

Concluding Perspectives and Future Directions in Academic Research

Identification of Key Knowledge Gaps and Unexplored Research Avenues

Despite the growing body of research on EpFAs, several critical knowledge gaps hinder a complete understanding of their physiological and pathological roles. A primary area of uncertainty lies in the precise mechanisms of EpFA formation, their structural diversity, and their reactions during lipid autoxidation. tandfonline.comnih.govresearchgate.net The full spectrum of enzymes involved in their biosynthesis and the factors regulating their activity are not yet fully elucidated.

Furthermore, the specific receptors and downstream signaling pathways through which EpFAs exert their diverse biological effects are largely unknown. nih.gov While some actions are attributed to the activation of peroxisome proliferator-activated receptors (PPARs), the existence of other, more specific receptors is highly probable. Identifying and characterizing these receptors is a crucial step toward understanding the nuanced roles of different EpFA isomers.

Another significant gap is the incomplete picture of the metabolic fate of EpFAs beyond their hydrolysis by soluble epoxide hydrolase (sEH) into corresponding diols. nih.gov The potential for alternative metabolic pathways and the biological activities of any resulting metabolites are areas ripe for exploration. Additionally, the interplay between EpFAs and other lipid signaling pathways, such as those involving prostaglandins (B1171923) and leukotrienes, is an area that warrants deeper investigation to understand the integrated lipid signaling network.

A summary of key research areas and their associated knowledge gaps is presented in the table below.

| Research Area | Key Knowledge Gaps |

| Biosynthesis | - Complete identification of all enzymes involved in EpFA synthesis. - Regulation of enzyme activity and substrate specificity. - Mechanisms of non-enzymatic epoxidation. |

| Metabolism | - Identification of alternative metabolic pathways beyond sEH. - Biological activity of secondary metabolites. - Factors influencing the rate of EpFA degradation. |

| Signaling | - Identification and characterization of specific EpFA receptors. - Elucidation of downstream signaling cascades. - Crosstalk with other lipid signaling pathways. |

| Physiology | - Specific roles of individual EpFA isomers in different tissues and organs. - Long-term effects of sustained elevated or deficient EpFA levels. - Contribution to disease pathogenesis and resolution. |

Potential for Synthetic Biology and Biocatalysis Applications in Compound Production

The production of specific EpFA isomers, such as 11-(3-pentyloxiran-2-yl)undecanoic acid, for research and potential therapeutic applications is currently a significant challenge. Chemical synthesis can be complex, costly, and may produce a mixture of isomers that are difficult to separate. nih.gov Synthetic biology and biocatalysis offer promising alternatives for the efficient and stereoselective production of these compounds.

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae presents a viable strategy for the de novo synthesis of fatty acids and their subsequent epoxidation. nih.gov By introducing and optimizing heterologous enzymatic pathways, it is possible to engineer microbial cell factories capable of producing high titers of specific EpFAs. This approach allows for precise control over the fatty acid precursor and the epoxidizing enzyme, leading to the desired product. For instance, expressing a cytochrome P450 epoxygenase from a plant source in an engineered yeast strain could facilitate the targeted production of specific EpFAs. researchgate.net

Biocatalysis, using isolated enzymes or whole-cell systems, also holds great potential. Lipoxygenases and peroxygenases are classes of enzymes that can catalyze the epoxidation of polyunsaturated fatty acids. researchgate.net These enzymatic reactions often exhibit high regio- and stereoselectivity, which is crucial for producing biologically active isomers. The development of robust and efficient biocatalytic processes could provide a more sustainable and environmentally friendly method for producing this compound and other valuable EpFAs. nih.govresearchgate.netmdpi.com

Contribution to Fundamental Understanding of Biological Processes and Lipid Signaling

Epoxy fatty acids are increasingly recognized as critical regulators of fundamental biological processes. Their involvement in inflammation, pain, cardiovascular function, and tissue regeneration highlights their importance as signaling molecules. nih.govresearchgate.net Research into compounds like this compound contributes to a deeper understanding of the intricate network of lipid mediators that govern cellular and physiological responses.

The anti-inflammatory and pro-resolving actions of EpFAs provide a counterbalance to the pro-inflammatory effects of other lipid mediators, such as certain prostaglandins and leukotrienes. nih.gov Studying these molecules helps to elucidate the mechanisms that control the initiation, progression, and resolution of inflammation. Furthermore, the ability of EpFAs to modulate ion channels and cellular calcium levels points to their role in regulating vascular tone and cardiac function.

The discovery of the diverse biological activities of natural and synthetic compounds, including those with epoxide moieties, continues to expand our understanding of cellular signaling. nih.govmdpi.comnih.gov As our knowledge of the roles of specific EpFA isomers grows, so too will our appreciation for the complexity and elegance of lipid-based signaling in maintaining homeostasis and responding to pathological stimuli.

Development of Novel Research Tools and Chemical Probes based on the Chemical Compound

The unique chemical properties of the epoxide functional group make it a valuable component in the design of novel research tools and chemical probes. nih.gov The inherent reactivity of the epoxide ring allows for its use in the development of covalent inhibitors and activity-based probes to study enzyme function. researchgate.net

Based on the structure of this compound, it is possible to design and synthesize a variety of chemical probes. For example, by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, into the structure, researchers can create probes to visualize the subcellular localization of EpFA-binding proteins or to isolate and identify these proteins through affinity purification techniques.

Furthermore, synthetic analogs of this compound can be developed as selective inhibitors or activators of specific enzymes or receptors involved in lipid signaling. nih.gov These molecules can be used to dissect the roles of individual components of the EpFA signaling pathway and to validate them as potential therapeutic targets. The synthesis of various derivatives of related compounds has demonstrated the feasibility of this approach. mdpi.commdpi.com The development of such tools is essential for advancing our understanding of the biological functions of this important class of lipid mediators. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 11-(3-Pentyloxiran-2-YL)undecanoic acid, and what are their yields?

- Methodological Answer : The synthesis typically involves epoxidation of unsaturated fatty acid precursors. For example, methyl 10-undecenoate can undergo regioselective epoxidation using catalysts like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by hydrolysis to yield the carboxylic acid derivative . Alternative routes may involve modifying pre-existing undecanoic acid derivatives through oxirane ring formation, with yields varying between 79% and 98% depending on reaction conditions and purification methods .

Q. How is the epoxide group in this compound structurally characterized?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the epoxide's stereochemistry and regioselectivity. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate the molecular structure and functional groups. For example, characteristic fragment ions in LC-Orbitrap-HRMS can distinguish between cis/trans epoxide configurations .

Q. What are the primary biological activities associated with this compound?

- Methodological Answer : This compound, structurally related to vernolic acid (an epoxy fatty acid), has shown potential in inhibiting acetylcholinesterase, a target in Alzheimer’s disease research . Assays involve measuring enzyme activity in vitro using Ellman’s method, with IC₅₀ values compared to standard inhibitors. Cytotoxicity studies (e.g., MTT assays) are recommended to evaluate therapeutic windows .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Adhere to GHS guidelines: use PPE (gloves, goggles), avoid inhalation of aerosols, and work in a fume hood. The compound may cause skin/eye irritation (H315/H319) and respiratory discomfort (H335). Store in sealed containers away from oxidizers, and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can regioselectivity and yield be improved in the epoxidation of unsaturated precursors for this compound synthesis?

- Methodological Answer : Catalytic systems like Sharpless asymmetric epoxidation or enzyme-mediated approaches (e.g., lipoxygenases) enhance regioselectivity. Solvent polarity and temperature optimization (e.g., 0–5°C for stereochemical control) can mitigate side reactions. Post-reaction purification via column chromatography or crystallization improves yield .

Q. How should contradictory findings about the compound’s bioactivity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HEK293, SH-SY5Y) to differentiate target-specific effects from general toxicity. Use siRNA knockdown or competitive inhibitors to confirm acetylcholinesterase as the primary target. Meta-analyses of existing data can identify confounding variables, such as impurity profiles in synthesized batches .

Q. What advanced analytical techniques are optimal for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) ensures specificity in plasma or tissue samples. Derivatization (e.g., methyl ester formation) enhances ionization efficiency. For structural confirmation, MS² fragmentation patterns (e.g., m/z 280 → 262 for epoxide cleavage) are compared to synthetic standards .

Q. What strategies mitigate instability of the epoxide ring during storage or in vivo studies?

- Methodological Answer : Store the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. In biological assays, use cyclodextrin-based encapsulation or liposomal formulations to shield the epoxide from nucleophilic attack. Stability studies (HPLC monitoring) under varying pH/temperature conditions guide optimal handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.